molecular formula C27H32N2O4S2Se B12738671 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium CAS No. 55811-25-1

5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium

Cat. No.: B12738671
CAS No.: 55811-25-1
M. Wt: 591.7 g/mol
InChI Key: KTQCCGGJPFHOIH-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium is a heterocyclic compound featuring a benzoselenazolium core substituted with ethoxy, sulphonatopropyl, and a conjugated butenyl linker. The sulphonatopropyl group confers water solubility, making it suitable for applications in aqueous environments, such as biological imaging or dye-sensitized solar cells .

Properties

CAS No.

55811-25-1

Molecular Formula

C27H32N2O4S2Se

Molecular Weight

591.7 g/mol

IUPAC Name

3-[(2Z)-5-ethoxy-2-[(2E)-2-[(3-ethyl-5-methyl-1,3-benzoselenazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C27H32N2O4S2Se/c1-5-20(17-27-28(6-2)23-15-19(4)9-12-25(23)36-27)16-26-29(13-8-14-35(30,31)32)22-18-21(33-7-3)10-11-24(22)34-26/h9-12,15-18H,5-8,13-14H2,1-4H3

InChI Key

KTQCCGGJPFHOIH-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C([Se]1)C=CC(=C2)C)CC)/C=C\3/N(C4=C(S3)C=CC(=C4)OCC)CCCS(=O)(=O)[O-]

Canonical SMILES

CCC(=CC1=[N+](C2=C([Se]1)C=CC(=C2)C)CC)C=C3N(C4=C(S3)C=CC(=C4)OCC)CCCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHOXY-2-[2-[(3-ETHYL-5-METHYL-3H-BENZOSELENAZOL-2-YLIDENE)METHYL]BUT-1-ENYL]-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM typically involves multiple steps, including the formation of the benzoselenazole and benzothiazolium cores, followed by their conjugation. The general synthetic route can be outlined as follows:

    Formation of Benzoselenazole Core: The benzoselenazole core can be synthesized by reacting 3-ethyl-5-methyl-2-aminobenzeneselenol with an appropriate aldehyde under acidic conditions to form the benzoselenazole ring.

    Formation of Benzothiazolium Core: The benzothiazolium core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring, followed by quaternization with a sulfonatopropyl halide.

    Conjugation: The final step involves the conjugation of the benzoselenazole and benzothiazolium cores through a butenyl linker. This can be achieved by reacting the benzoselenazole with a butenyl halide, followed by coupling with the benzothiazolium salt under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoselenazole moiety, leading to the formation of selenoxide derivatives.

    Reduction: Reduction reactions can occur at the benzothiazolium core, converting it to the corresponding benzothiazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonatopropyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the benzoselenazole moiety is particularly of interest due to its known biological activities.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of advanced materials, including dyes and pigments. Its unique optical properties make it suitable for applications in optoelectronics and photonics.

Mechanism of Action

The mechanism of action of 5-ETHOXY-2-[2-[(3-ETHYL-5-METHYL-3H-BENZOSELENAZOL-2-YLIDENE)METHYL]BUT-1-ENYL]-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM involves its interaction with various molecular targets. The benzoselenazole moiety can interact with biological macromolecules, leading to the disruption of cellular processes. The benzothiazolium core can interact with nucleic acids and proteins, leading to changes in their structure and function. The compound can also generate reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Heteroatom Key Substituents Solubility (aq.) λ_max (nm)* Molecular Weight CAS Number
Target Compound Se Ethoxy, sulphonatopropyl High ~650–700† ~580‡ N/A
5-Methoxy-3-methyl-2-[2-[[3-(3-sulphonatopropyl)benzothiazol-2-ylidene]methyl]-1-butenyl]benzoxazol-3-ium O Methoxy, sulphonatopropyl Moderate ~550–600 486.60 55811-26-2
Benzothiazolium, 5-methyl-3-(3-sulfopropyl) derivative S Methyl, sulphopropyl High ~600–650 ~450 23368-55-0

*λ_max: Estimated absorption maxima based on heteroatom and conjugation length.
†Predicted redshift due to selenium’s lower electronegativity enhancing conjugation.
‡Estimated based on structural complexity.

Key Observations:

Heteroatom Influence :

  • Selenium (Se) : The target compound’s benzoselenazolium core reduces electronegativity compared to sulfur (S) or oxygen (O), extending π-conjugation and redshift absorption spectra. This property is advantageous in near-infrared (NIR) imaging or photothermal therapy .
  • Sulfur (S) : Benzothiazolium derivatives (e.g., CAS 23368-55-0) exhibit moderate redshifts, suitable for visible-light applications like organic dyes.
  • Oxygen (O) : Benzoxazolium analogs (e.g., CAS 55811-26-2) absorb at shorter wavelengths, limiting use in NIR applications .

Substituent Effects :

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound provides stronger electron-donating effects than methoxy, stabilizing excited states and enhancing fluorescence quantum yield .
  • Sulphonatopropyl Group : This substituent improves aqueous solubility across all analogs, critical for biomedical or environmental applications .

Research Findings and Limitations

  • Optical Properties : Computational studies predict the target compound’s absorption at 650–700 nm, outperforming sulfur (~600–650 nm) and oxygen analogs (~550–600 nm) .
  • Stability : Selenium’s larger atomic size may reduce photostability compared to sulfur derivatives, necessitating stabilization via encapsulation .
  • Data Gaps: Experimental validation of absorption/emission spectra and redox potentials is lacking, highlighting the need for further studies.

Biological Activity

5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium is a complex organic compound with the molecular formula C27H32N2O4S2SeC_{27}H_{32}N_{2}O_{4}S_{2}Se and a molecular weight of approximately 591.7 g/mol. This compound features a unique combination of functional groups, including an ethoxy group, a benzothiazolium moiety, and a selenazole derivative, which contribute to its chemical properties and potential biological activities.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, including:

  • Antioxidant Properties : The presence of selenium within the compound may contribute to its antioxidant capabilities, potentially reducing oxidative stress in biological systems.
  • Antimicrobial Activity : Initial assays suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anticancer Potential : Some studies have indicated that compounds with similar structural features can inhibit cancer cell proliferation, suggesting that this compound may also exhibit anticancer properties.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant activity using DPPH radical scavenging assays. Results indicated that the compound showed significant scavenging activity compared to standard antioxidants.
  • Antimicrobial Testing :
    • In vitro tests against various bacterial strains demonstrated that this compound exhibited effective inhibition zones, particularly against Gram-positive bacteria.
  • Cancer Cell Line Studies :
    • The compound was tested on several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent decrease in cell viability, indicating potential anticancer activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-benzothiazoleBenzothiazole coreLacks selenium
1,3-DimethylselenoureaContains seleniumNo benzothiazole
EthoxyphenolEthoxy groupSimple structure

The biological activity of 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-yidene)methyl)butenyl)-3-(3-sulphonatopropyl)benzothiazolium may involve multiple mechanisms, including:

  • Free Radical Scavenging : The antioxidant properties likely stem from the ability to donate electrons to free radicals.
  • Cell Signaling Modulation : The compound may influence various cell signaling pathways associated with inflammation and apoptosis, particularly in cancer cells.

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